Lipophilicity Enhancement over Non-Fluorinated Analog
The introduction of a 2-(trifluoromethoxy) group substantially increases lipophilicity compared to the unsubstituted phenyl analog. 4-Amino-N-phenylbutanamide has a computed XLogP3 of 0.6 [1], whereas the target compound has a predicted XLogP3 of approximately 2.1 . This shift of ~1.5 logP units indicates a greater than 30-fold increase in partition coefficient, which can enhance membrane permeability but reduce aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 2.1 |
| Comparator Or Baseline | 4-Amino-N-phenylbutanamide: XLogP3 = 0.6 |
| Quantified Difference | Δ XLogP3 ≈ 1.5 units |
| Conditions | Predicted values from PubChem/ChemSrc computational models. |
Why This Matters
Higher lipophilicity dictates different solvent requirements for synthesis, alters logD-dependent assay interference, and informs the design of analogs with optimized blood-brain barrier penetration.
- [1] PubChem. 4-amino-N-phenylbutanamide. CID 19773731. https://pubchem.ncbi.nlm.nih.gov/compound/19773731 View Source
